molecular formula C10H15N5O2 B11873240 2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 6950-18-1

2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B11873240
CAS No.: 6950-18-1
M. Wt: 237.26 g/mol
InChI Key: JGVWYHQSDYUHRQ-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 6266-71-3) features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a 2-hydroxyethylamino group at position 4 . Its molecular formula is C9H13N5O, with an average mass of 207.237 g/mol . The ethanolamine moiety enhances hydrophilicity, distinguishing it from related derivatives .

Properties

CAS No.

6950-18-1

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

2-[2-hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C10H15N5O2/c1-14-9-8(6-13-14)10(12-7-11-9)15(2-4-16)3-5-17/h6-7,16-17H,2-5H2,1H3

InChI Key

JGVWYHQSDYUHRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with diethanolamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the time and cost associated with manual synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives .

Mechanism of Action

The mechanism of action of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Features :

  • Pyrazolo[3,4-d]pyrimidine scaffold: A heterocyclic system known for mimicking purine bases, enabling interactions with enzymes and receptors .
  • Hydroxyethylamino group: Improves aqueous solubility and bioavailability compared to alkyl or aryl substituents .
  • Methyl group at N1 : Stabilizes the pyrazole ring and modulates steric effects .

Structural Features and Molecular Properties

The table below highlights structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol N1: Methyl; C4: Hydroxyethylamino C9H13N5O 207.24 Reference compound
4-(Benzylamino)-1-methylpyrazolo[3,4-d]pyrimidine N1: Methyl; C4: Benzylamino C13H13N5 239.28 Lacks ethanol moiety; hydrophobic benzyl group
2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol Dual pyrazole-pyrimidine rings C8H9N5O 199.19 Additional pyrazole ring; altered binding affinity
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol C6: Cyclopentylamino C14H20N6O 288.35 Bulky cyclopentyl group enhances target specificity
2-((1-(4-Chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol C1: 4-Chlorophenyl; C6: Morpholino C17H20ClN7O2 397.84 Chlorophenyl increases lipophilicity; morpholino enhances solubility
2-({6-[(4-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol C6: 4-Chlorophenylamino C14H15ClN6O 318.76 Chlorophenyl group may improve membrane permeability
Anticancer Activity:
  • The 4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidine (lacking ethanol) shows moderate anticancer activity due to hydrophobic interactions with kinase pockets .
  • The target compound ’s hydroxyethyl group enhances solubility, improving bioavailability in in vivo models .
Anti-inflammatory Effects:
  • 8-(1-Methylethyl)-pyrazolo[3,4-d]pyrimidine (alkyl-substituted) exhibits anti-inflammatory activity via COX-2 inhibition, but its low solubility limits efficacy .
Kinase Inhibition:
  • 2-((6-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol (piperazine-fluorophenyl substituent) inhibits kinases like CDK2 with IC50 < 100 nM .
  • The target compound’s hydroxyethylamino group allows hydrogen bonding with kinase ATP-binding sites, though potency varies with substituent bulk .
Solubility and Bioavailability:
  • Hydrophilic groups (e.g., hydroxyethyl, morpholino) improve aqueous solubility. For example: Target compound: LogP = -0.52 (predicted) due to ethanol moiety . 4-(Benzylamino) analog: LogP = 2.71, limiting oral absorption .

Pharmacological Uniqueness

  • Dual hydrogen-bonding capacity: The hydroxyethylamino group enables interactions with polar residues in biological targets, a feature absent in analogs with alkyl/aryl groups .
  • Metabolic stability: Ethanolamine derivatives show slower hepatic clearance compared to morpholino or piperazine-containing analogs .

Biological Activity

2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol, a compound featuring a pyrazolo[3,4-d]pyrimidine core, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N5O2. The compound is characterized by:

  • Pyrazolo[3,4-d]pyrimidine Core : A heterocyclic structure that contributes to its biological activity.
  • Hydroxyethyl Group : Enhances solubility and potential interactions with biological targets.
  • Amino Group : May act as a nucleophile in various chemical reactions.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant activity as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Specifically:

  • CDK Inhibition : Derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2 with IC50 values ranging from 0.057 to 0.119 μM against various cancer cell lines such as MCF-7 and HCT-116 .
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by interfering with cell cycle progression .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Description Reference
CDK InhibitionSignificant inhibition of CDK2; potential anticancer properties
Apoptosis InductionInduces apoptosis in cancer cell lines
Antiproliferative EffectsDemonstrated antiproliferative activity against various cancer cell types

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:

  • In Vitro Studies : A study reported that specific derivatives exhibited potent inhibition of CDK9 while maintaining selectivity over other kinases, suggesting a pathway for targeted cancer therapy .
  • Pharmacokinetic Properties : The pharmacokinetic profile indicates favorable solubility and stability in physiological conditions, enhancing its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established that modifications to the pyrazolo ring can significantly alter biological activity and pharmacological profiles. For example, adding functional groups can enhance lipophilicity and improve target interactions .

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